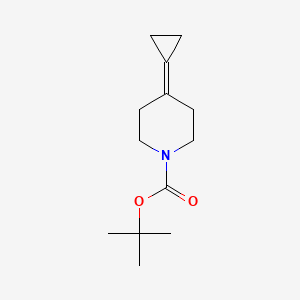

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO2 It is a piperidine derivative that features a tert-butyl ester group and a cyclopropylidene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropylidene intermediates. One common method includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

Introduction of the Cyclopropylidene Group: The cyclopropylidene moiety is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinyl halides.

Esterification: The final step involves the esterification of the piperidine intermediate with tert-butyl chloroformate under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylidene carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate is primarily studied for its role as a precursor in the synthesis of biologically active compounds. Its structural features allow it to serve as a building block in the development of pharmaceuticals targeting various diseases.

1.1. Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of piperidine derivatives, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and antitumor properties. For instance, derivatives of piperidine have been explored as potential treatments for pain management and cancer therapy.

Case Study: Piperidine Derivatives

- Objective: To synthesize novel piperidine derivatives for pain relief.

- Methodology: this compound was reacted with various amines to yield substituted piperidines.

- Results: Several derivatives exhibited improved analgesic activity compared to standard drugs.

1.2. Inhibitors of Enzymatic Activity

Research has indicated that compounds derived from this compound can act as inhibitors of specific enzymes, including β-lactamases. These inhibitors are crucial in combating antibiotic resistance by enhancing the efficacy of β-lactam antibiotics.

Case Study: β-Lactamase Inhibition

- Objective: To evaluate the inhibitory effects of synthesized compounds on β-lactamase.

- Methodology: Enzyme assays were conducted using various concentrations of the synthesized inhibitors derived from this compound.

- Results: Certain derivatives demonstrated significant inhibition, suggesting potential use in combination therapies for resistant bacterial infections.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in constructing complex molecules with specific functional groups.

2.1. Synthetic Pathways

This compound can be employed in various synthetic pathways, including:

- Formation of Amides: Reacting with carboxylic acids to form amides.

- Cyclization Reactions: Serving as a precursor for cyclization to create more complex cyclic structures.

Data Table: Synthetic Pathways Utilizing this compound

Mecanismo De Acción

The mechanism of action of tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylidene moiety may contribute to the compound’s binding affinity and specificity by providing steric and electronic effects.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-cyclopropylpiperidine-1-carboxylate: Similar structure but lacks the cyclopropylidene group.

Tert-butyl 4-phenylpiperidine-1-carboxylate: Contains a phenyl group instead of a cyclopropylidene moiety.

Uniqueness

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate is unique due to the presence of the cyclopropylidene group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Actividad Biológica

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

This compound has the following chemical properties:

- Molecular Formula: C13H21N1O2

- Molecular Weight: 221.32 g/mol

- CAS Number: Not specified in the search results.

Biological Activity Overview

1. Pharmacological Effects

- CYP Enzyme Interaction: The compound is noted to be a substrate for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, it has been identified as a CYP2C19 inhibitor, which may affect the metabolism of co-administered drugs that are CYP2C19 substrates .

2. Blood-Brain Barrier Permeability

- The compound has been indicated as a blood-brain barrier (BBB) permeant, suggesting potential central nervous system (CNS) effects . This property is critical for compounds aimed at treating neurological disorders.

3. Lipophilicity

- The log P values (partition coefficient) indicate moderate lipophilicity, which is essential for predicting absorption and distribution characteristics within biological systems. For example, the consensus log P value is approximately 2.45 .

Case Studies and Research Findings

Case Study 1: GPR119 Agonist Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit agonistic activity towards GPR119 receptors. GPR119 is implicated in glucose metabolism and insulin secretion, making it a target for type 2 diabetes treatment . The study synthesized various derivatives and assessed their biological potency in vitro, finding promising candidates for further development.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In exploring the SAR of piperidine derivatives, researchers found that modifications at specific positions significantly influenced biological activity. For instance, altering substituents on the piperidine ring led to variations in affinity and potency at target receptors, indicating that similar modifications could be beneficial for this compound .

Table 1: Biological Activity Profile

| Property | Value |

|---|---|

| CYP Enzyme Inhibition | CYP2C19 (Yes) |

| BBB Permeability | Yes |

| Log P (Consensus) | 2.45 |

| Lipinski Rule of Five | Complies (0 violations) |

Table 2: Comparative Analysis with Related Compounds

| Compound | GPR119 Agonist Activity | CYP Inhibition |

|---|---|---|

| This compound | Potentially Active | CYP2C19 |

| AR231543 | Highly Potent | None |

| ZSY-13 | Potent | None |

Propiedades

IUPAC Name |

tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-8-6-11(7-9-14)10-4-5-10/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFFCWMVMIDXME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C2CC2)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.